Technical Documentation Center

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole
  • CAS: 1429056-43-8

Core Science & Biosynthesis

Foundational

Halogenated 1,2-Thiazole Derivatives: A Technical Guide for Agrochemical Research

Introduction: The Strategic Role of Halogenated 1,2-Thiazoles in Modern Agrochemicals The 1,2-thiazole (isothiazole) scaffold is a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms. This struc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Halogenated 1,2-Thiazoles in Modern Agrochemicals

The 1,2-thiazole (isothiazole) scaffold is a five-membered heterocyclic ring containing adjacent sulfur and nitrogen atoms. This structural motif has garnered significant attention in agrochemical research due to the diverse biological activities exhibited by its derivatives.[1] When strategically functionalized with halogens, these molecules can display enhanced potency and selectivity as fungicides, insecticides, and herbicides. This technical guide provides an in-depth exploration of halogenated 1,2-thiazole derivatives, offering researchers and drug development professionals a comprehensive resource on their synthesis, mechanisms of action, structure-activity relationships, and key experimental protocols. The low toxicity and diverse structural modification possibilities of thiazole and isothiazole derivatives make them prime candidates for the development of green pesticides with broad-spectrum effectiveness.[1]

The introduction of halogen atoms into the 1,2-thiazole ring can profoundly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This, in turn, can lead to a significant enhancement of its biological activity. This guide will delve into the nuances of leveraging halogenation to design and develop next-generation agrochemicals with improved efficacy and environmental profiles.

Synthetic Strategies for Halogenated 1,2-Thiazole Derivatives

The synthesis of halogenated 1,2-thiazoles is a critical aspect of their development as agrochemicals. Various methods have been established for the regioselective introduction of halogen atoms onto the 1,2-thiazole ring.

Synthesis of the 1,2-Thiazole Ring

The foundational step in producing halogenated derivatives is the construction of the 1,2-thiazole ring itself. A common and versatile method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[2]

Diagram: Hantzsch Thiazole Synthesis

Hantzsch_Thiazole_Synthesis Thioamide Thioamide Intermediate Intermediate Thioamide->Intermediate Reaction AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate Thiazole Thiazole Derivative Intermediate->Thiazole Cyclization

Caption: General scheme of the Hantzsch thiazole synthesis.

Direct Halogenation of the 1,2-Thiazole Ring

Direct halogenation of a pre-formed 1,2-thiazole ring is a straightforward approach. However, the regioselectivity of this reaction can be influenced by the existing substituents on the ring and the reaction conditions. For instance, vapor-phase bromination of thiazole can yield 2-bromothiazole and 2,5-dibromothiazole.[3]

Protocol: Regioselective Halogenation of 2-Amino-1,3-thiazoles

This protocol, adapted from established methods, allows for the selective halogenation of 2-amino-1,3-thiazoles at the 5-position using copper(II) halides.[4][5]

Materials:

  • 2-Amino-1,3-thiazole derivative

  • Copper(II) chloride (CuCl₂) or Copper(II) bromide (CuBr₂)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography)

Procedure:

  • Dissolve the 2-amino-1,3-thiazole derivative in acetonitrile in a round-bottom flask.

  • Add a stoichiometric amount of CuCl₂ or CuBr₂ to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-amino-5-halo-1,3-thiazole.

Synthesis of Halogenated 1,2-Thiazole Precursors

A powerful strategy involves the synthesis of halogenated precursors that are then cyclized to form the desired halogenated 1,2-thiazole. A key example is the synthesis of 3,4-dichloro-5-isothiazolecarboxylic acid, a vital intermediate for the fungicide isotianil.

Protocol: Synthesis of 3,4-Dichloro-5-isothiazolecarboxylic Acid

This protocol describes the hydrolysis of 3,4-dichloro-5-cyanoisothiazole to the corresponding carboxylic acid.

Materials:

  • 3,4-dichloro-5-cyanoisothiazole

  • Methanol (CH₃OH)

  • 45% Sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve crude 3,4-dichloro-5-cyanoisothiazole in methanol.

  • Add 45% sodium hydroxide solution to the mixture.

  • Heat the reaction mixture to 40°C and stir for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the methanol by concentration under reduced pressure.

  • Adjust the pH of the remaining aqueous solution to 3 with concentrated hydrochloric acid to precipitate the product.

  • Collect the white solid precipitate by filtration and wash with cold water.

  • The resulting 3,4-dichloro-5-isothiazolecarboxylic acid can be used in subsequent steps without further purification.

Mechanisms of Action: Diverse Strategies for Pest Control

Halogenated 1,2-thiazole derivatives employ a range of mechanisms to exert their agrochemical effects, from direct inhibition of vital cellular processes to the activation of the plant's own defense systems.

Direct Antimicrobial Activity: The Case of Isothiazolinones

Isothiazolinones, such as 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT), are broad-spectrum biocides.[6] Their mechanism of action involves a two-step process:

  • Rapid Inhibition of Growth and Metabolism: Isothiazolinones quickly inhibit microbial growth by disrupting key metabolic pathways, particularly those involving dehydrogenase enzymes.[7]

  • Irreversible Cell Damage: This is followed by irreversible damage to the cell, leading to loss of viability. The activated N-S bond in the isothiazolinone ring reacts with cellular nucleophiles, especially the thiol groups of essential enzymes, leading to the formation of mixed disulfides and inactivation of the enzymes.[8][9] This disruption of protein function and production of free radicals ultimately results in cell death.[7]

Diagram: Mechanism of Action of Isothiazolinones

Isothiazolinone_MoA Isothiazolinone Isothiazolinone FungalCell Fungal Cell Isothiazolinone->FungalCell Penetration Enzymes Essential Enzymes (with Thiol groups) Isothiazolinone->Enzymes Reacts with Thiol Groups CellMembrane Cell Membrane FungalCell->CellMembrane CellMembrane->Enzymes Inhibition Inhibition of Metabolic Pathways Enzymes->Inhibition Inactivation CellDeath Cell Death Inhibition->CellDeath Leads to

Caption: Simplified mechanism of action of isothiazolinone fungicides.

Host Plant Defense Induction: The Example of Isotianil

In contrast to direct-acting fungicides, isotianil, a 3,4-dichloroisothiazole derivative, functions as a plant activator. It does not exhibit direct antimicrobial activity against pathogens but rather induces systemic acquired resistance (SAR) in the host plant.[4][10] This is achieved by activating the plant's own defense mechanisms, leading to:

  • Accumulation of Pathogenesis-Related (PR) Proteins: These proteins have antimicrobial properties and help to inhibit pathogen growth.

  • Strengthening of Plant Cell Walls: This creates a physical barrier against invading pathogens.

  • Production of Phytoalexins: These are antimicrobial compounds produced by the plant in response to infection.

Isotianil's mode of action is particularly valuable as it can provide broad-spectrum and long-lasting protection against a range of fungal and bacterial diseases.[4]

Structure-Activity Relationships (SAR) and Quantitative Data

The relationship between the chemical structure of halogenated 1,2-thiazole derivatives and their biological activity is a key area of research for the design of more potent and selective agrochemicals.

Impact of Halogenation

The position and nature of the halogen substituent on the 1,2-thiazole ring can significantly impact fungicidal activity. For example, in a series of novel isothiazole-thiazole derivatives, the presence of a 3,4-dichloro-isothiazole moiety was found to be crucial for high in vivo antifungal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans.[7]

Quantitative Efficacy Data

The following table summarizes the in vivo fungicidal activity of selected novel isothiazole-thiazole derivatives against key plant pathogens, demonstrating the high potency that can be achieved with this chemical class.

CompoundTarget PathogenEC₅₀ (mg/L)Reference FungicideEC₅₀ (mg/L)Reference
6u Pseudoperonospora cubensis0.046Isotianil>100[7][11]
6u Phytophthora infestans0.20Isotianil>100[7][11]
6b Sclerotinia sclerotiorum0.22Oxathiapiprolin5.98[7]
6c Sclerotinia sclerotiorum0.53Azoxystrobin4.04[7]
6o Alternaria solani8.92Oxathiapiprolin296.60[7]
6s Alternaria solani7.84Azoxystrobin185.42[7]

Experimental Protocols for Efficacy Evaluation

The evaluation of the efficacy of new halogenated 1,2-thiazole derivatives is a critical step in their development. Standardized in vitro and in vivo assays are employed to determine their antifungal, insecticidal, or herbicidal activity.

In Vitro Antifungal Assay: Poisoned Food Technique

The poisoned food technique is a widely used in vitro method to assess the fungitoxicity of a compound.[12][13][14][15][16]

Materials:

  • Test compound

  • Fungal culture (e.g., Fusarium oxysporum, Alternaria brassicae)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes

  • Cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the molten PDA to approximately 45-50°C.

  • Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations.

  • Pour the amended PDA into sterile Petri dishes and allow it to solidify.

  • Inoculate the center of each plate with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of an actively growing fungal culture.

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 7 days).

  • Measure the radial growth of the fungal colony in both the treated and control (without the test compound) plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.

Diagram: In Vitro Fungicide Efficacy Workflow

in_vitro_workflow start Start prepare_media Prepare Poisoned PDA Media (with test compound) start->prepare_media pour_plates Pour Media into Petri Dishes prepare_media->pour_plates inoculate Inoculate with Fungal Disc pour_plates->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate end End calculate->end

Caption: Workflow for the poisoned food technique.

In Vivo Fungicide Evaluation on Plants

In vivo assays are essential to evaluate the efficacy of a compound under more realistic conditions, taking into account factors such as plant uptake, translocation, and metabolism.[17][18][19][20][21]

Materials:

  • Test compound formulated for application (e.g., emulsifiable concentrate, wettable powder)

  • Healthy host plants (e.g., tomato, cucumber)

  • Pathogen inoculum (spore suspension or mycelial slurry)

  • Spray equipment

  • Greenhouse or controlled environment chamber

Procedure:

  • Grow healthy host plants to a suitable growth stage.

  • Prepare a spray solution of the test compound at various concentrations.

  • Apply the treatment solutions to the plants until runoff, ensuring uniform coverage.

  • Allow the treated plants to dry.

  • Inoculate the plants with a suspension of the target pathogen.

  • Maintain the plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

  • Include appropriate control groups (untreated and uninoculated, untreated and inoculated).

  • After a suitable incubation period, assess the disease severity on the leaves or other plant parts using a standardized rating scale.

  • Calculate the percent disease control based on the reduction in disease severity in the treated plants compared to the inoculated control.

Conclusion and Future Perspectives

Halogenated 1,2-thiazole derivatives represent a versatile and potent class of compounds in the ongoing quest for novel and effective agrochemicals. Their diverse mechanisms of action, ranging from direct antimicrobial activity to the induction of host plant defenses, offer multiple avenues for pest management. The strategic incorporation of halogens has been shown to significantly enhance their biological efficacy.

Future research in this area will likely focus on several key aspects:

  • Discovery of Novel Scaffolds: Exploration of new halogenated 1,2-thiazole-based scaffolds with unique modes of action to combat the development of resistance in pest populations.

  • Optimization of Existing Leads: Further refinement of the structure-activity relationships of promising lead compounds through techniques like quantitative structure-activity relationship (QSAR) modeling to improve potency and selectivity.

  • Development of Greener Synthetic Methodologies: The design of more sustainable and environmentally friendly synthetic routes for the production of these compounds.

  • Advanced Formulation Technologies: The development of innovative formulations to improve the delivery, stability, and efficacy of halogenated 1,2-thiazole agrochemicals in the field.

By continuing to explore the rich chemistry of halogenated 1,2-thiazoles, the agrochemical industry can develop new tools to ensure global food security in a sustainable manner.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). Performance and use of Isothiazolinone. ChemicalBook.
  • China Isothiazolinone Manufacturers. (n.d.). Isothiazolinone Biocide. Sinotrust Chemical Co. Ltd.
  • Crowley, P. J. (2018). Isothiazolinone White Paper.
  • Acuro Organics Limited. (n.d.). Isothiazolinone Based Biocide.
  • Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
  • ResearchGate. (2025). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection.
  • Gelin, M., et al. (2007). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 72(26), 10277–10280.
  • Makarov, M. V., et al. (2008). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Journal of Heterocyclic Chemistry, 45(1), 1-8.
  • Wikipedia. (n.d.). Isothiazolinone.
  • Ramírez-Ramírez, B. A., et al. (2021). In Vitro Antifungal Activity and Chemical Composition of Piper auritum Kunth Essential Oil against Fusarium oxysporum and Fusarium equiseti. Molecules, 26(11), 3236.
  • Castanheiro, R. A., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • Fan, Z., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 8(69), 39593–39601.
  • JoVE. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products.
  • Singh, R., & Singh, R. P. (2019). In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. Journal of Pharmacognosy and Phytochemistry, 8(6), 154-157.
  • Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles.
  • JETIR. (n.d.). In vivo Evaluation of Chemicals and Plant extracts against powdery mildew of Black gram and green gram.
  • Academic Journals. (2012). In vitro evaluation of plant extracts, bio-agents and fungicides against Purple blotch and Stemphylium blight of onion.
  • ResearchGate. (2025).
  • MDPI. (2023). In Vitro Evaluation of the Antifungal Effect of AgNPs on Fusarium oxysporum f. sp. lycopersici.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Alsharif, Z. A., & Alam, M. A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5565–5569.
  • Google Patents. (1994).
  • Agriculture Association of Textile Chemical and Critical Reviews Journal. (n.d.). In – Vivo Evaluation of fungicides for the management of stemphylium blight disease of garlic.
  • The Pharma Innovation Journal. (2023). In vitro and in vivo evaluation of fungicides against Alternaria brassicae of mustard.
  • Huffman, D. L., et al. (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 137(10), 3619–3625.
  • A Review on Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Wang, Q., et al. (2019). Discovery of Novel Isothiazole, 1,2,3-Thiadiazole, and Thiazole-Based Cinnamamides as Fungicidal Candidates. Journal of Agricultural and Food Chemistry, 67(45), 12466–12476.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • ResearchGate. (2018). In Vitro Evaluation of Different Chemicals against Rhizoctonia solani by Poisoned Food Technique.
  • BenchChem. (2025).
  • Gelin, M., et al. (2007). Efficient and regioselective halogenations of 2-amino-1,3-thiazoles with copper salts. The Journal of organic chemistry, 72(26), 10277–10280.
  • ResearchGate. (2023).
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some new 5- substituted of.
  • Journal of the Indian Chemical Society. (n.d.). Chemistry of the thiazoles.
  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles.
  • MySkinRecipes. (n.d.).
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ACS Publications. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection.
  • A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021).
  • ResearchGate. (2025). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea.
  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Semantic Scholar. (1990).
  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

Sources

Exploratory

A Technical Guide to the Bioisosteric Modification of 4,5-dichloro-3-(trifluoromethyl)isothiazole

<M> An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 4,5-dichloro-3-(trifluoromethyl)isothiazole is a synthetically accessible heterocyclic compound that serves as a va...

Author: BenchChem Technical Support Team. Date: February 2026

<M>

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-dichloro-3-(trifluoromethyl)isothiazole is a synthetically accessible heterocyclic compound that serves as a valuable starting point for chemical biology and drug discovery. The isothiazole ring and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This technical guide provides a comprehensive overview of bioisosteric modifications for this core scaffold, offering researchers and drug development professionals a strategic framework for lead optimization. We will explore the rationale behind bioisosteric replacements for the isothiazole core, the dichloro substitution pattern, and the trifluoromethyl group, supported by synthetic strategies and evaluation protocols.

Introduction

Bioisosterism, the interchange of atoms or groups of atoms that have similar chemical and physical properties to create novel compounds with improved pharmacological profiles, is a cornerstone of modern medicinal chemistry.[4][5] This strategy allows for the fine-tuning of a lead compound's steric, electronic, and physicochemical properties to enhance efficacy, selectivity, and metabolic stability while minimizing toxicity.[6][7] The subject of this guide, 4,5-dichloro-3-(trifluoromethyl)isothiazole, presents a unique scaffold with distinct regions amenable to bioisosteric modification. The trifluoromethyl group, for instance, is often employed as a bioisostere for a chloro or methyl group to modulate electronic properties and protect against metabolic oxidation.[8]

The isothiazole nucleus itself is a versatile pharmacophore found in a variety of biologically active compounds.[9][10] However, potential liabilities, such as P450-mediated bioactivation leading to glutathione conjugation at the C4 position, necessitate the exploration of bioisosteric replacements to mitigate toxicity risks.[11] This guide will systematically deconstruct the 4,5-dichloro-3-(trifluoromethyl)isothiazole scaffold and propose a series of evidence-based bioisosteric replacements.

Part 1: Analysis of the Core Scaffold

The 4,5-dichloro-3-(trifluoromethyl)isothiazole scaffold can be dissected into three key components, each contributing to its overall physicochemical and pharmacological profile.

The Isothiazole Ring

The isothiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms in a 1,2-relationship.[12] This arrangement imparts a unique electronic distribution and the capacity for various non-covalent interactions. While the isothiazole ring can be a key component of a pharmacophore, it is not without potential liabilities. As previously mentioned, the isothiazole ring can undergo cytochrome P450-mediated bioactivation, leading to the formation of reactive metabolites that can covalently bind to cellular macromolecules.[11]

The 4,5-Dichloro Substituents

The two chlorine atoms at the 4 and 5 positions of the isothiazole ring significantly influence the molecule's properties. They are strongly electron-withdrawing, which can impact the acidity of adjacent protons and the overall reactivity of the ring system. Furthermore, these halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. However, the presence of multiple halogen atoms can also increase lipophilicity and may be associated with metabolic instability or the formation of toxic metabolites.

The 3-Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a common substituent in medicinal chemistry due to its profound effects on a molecule's properties.[8] Its strong electron-withdrawing nature, intermediate between that of fluorine and chlorine, can significantly alter the acidity and basicity of nearby functional groups.[8] The CF3 group is also highly lipophilic and can enhance metabolic stability by blocking sites of oxidation. It is often used as a bioisostere for methyl or chloro groups.[8] In some cases, the CF3 group has been shown to be a viable bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[13][14]

Part 2: Bioisosteric Replacement Strategies

The following sections detail potential bioisosteric replacements for each component of the 4,5-dichloro-3-(trifluoromethyl)isothiazole scaffold.

Ring Bioisosteres for the Isothiazole Core

Given the potential for bioactivation of the isothiazole ring, replacing it with other heterocyclic systems is a prudent strategy.[11] The choice of a suitable bioisostere should consider the preservation of key pharmacophoric features while altering the metabolic profile.

Original MoietyBioisosteric ReplacementRationale
IsothiazoleIsoxazoleThe isoxazole ring is a close structural analog of isothiazole, with an oxygen atom replacing the sulfur atom. This substitution can reduce the potential for sulfur-mediated bioactivation while maintaining similar steric and electronic properties. The synthesis of 3-trifluoromethyl-2-isoxazolines and 3-trifluoromethylisoxazoles is well-established.[15][16][17]
IsothiazolePyrazolePyrazole is another five-membered aromatic heterocycle that can serve as a bioisostere for isothiazole. The arrangement of nitrogen atoms in pyrazole can offer different hydrogen bonding capabilities compared to isothiazole. Replacement of the isothiazole ring with a pyrazole has been shown to reduce bioactivation.[11]
IsothiazoleThiazoleThiazole, an isomer of isothiazole, offers a different arrangement of the nitrogen and sulfur atoms, which can alter the molecule's dipole moment and interaction with biological targets. Thiazole derivatives have shown a wide range of biological activities, including anticancer and antimicrobial effects.[18][19][20]
Isothiazole1,2,3-TriazoleThe 1,2,3-triazole ring is a common bioisostere for various five-membered heterocycles. It is metabolically stable and can engage in hydrogen bonding and dipole-dipole interactions. The synthesis of trifluoromethylated triazoles has been reported.[21]
Bioisosteres for the 4,5-Dichloro Substituents

Replacing the dichloro substituents can modulate the electronic properties, lipophilicity, and potential for halogen bonding of the lead compound.

Original MoietyBioisosteric ReplacementRationale
4,5-Dichloro4,5-DifluoroReplacing chlorine with fluorine, the most electronegative element, can significantly alter the electronic properties of the ring and may enhance binding affinity through fluorine-specific interactions. Fluorine can also improve metabolic stability.[6]
4,5-Dichloro4,5-DimethylThe methyl group is a classical bioisostere for a chlorine atom. This replacement would decrease the electron-withdrawing nature of the substituents and increase lipophilicity, which could impact cell permeability and target engagement.
4,5-Dichloro4-Chloro-5-cyanoThe cyano group is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. This substitution would create a different electronic and steric profile compared to the dichlorinated analog.
4,5-DichloroFused Ring (e.g., Benzisothiazole)Replacing the two chlorine atoms with a fused aromatic ring, such as in a benzisothiazole system, would create a more rigid and planar molecule. This can have a profound effect on target binding and selectivity. Benzothiazole derivatives have been investigated for their antibacterial properties.[22][23]
Bioisosteres for the 3-Trifluoromethyl Group

The trifluoromethyl group is a key modulator of the scaffold's properties, and its replacement can lead to significant changes in activity and pharmacokinetics.

Original MoietyBioisosteric ReplacementRationale
Trifluoromethyl (-CF3)Pentafluorosulfanyl (-SF5)The pentafluorosulfanyl group is more electronegative and lipophilic than the trifluoromethyl group.[24] While it is also larger, it can offer an alternative way to modulate the electronic and steric properties of the molecule. However, its impact on biological activity can be unpredictable.[24]
Trifluoromethyl (-CF3)Cyano (-CN)The cyano group is a smaller, linear, and strongly electron-withdrawing group that can act as a hydrogen bond acceptor. It is a common bioisostere for the trifluoromethyl group.
Trifluoromethyl (-CF3)Trifluoromethoxy (-OCF3)The trifluoromethoxy group is also strongly electron-withdrawing and lipophilic. It can be a close biochemical match to the trifluoromethyl group.[24]
Trifluoromethyl (-CF3)Nitro (-NO2)While often considered "non-drug-like," the nitro group is a potent electron-withdrawing group and has been a key feature in some successful drugs.[13][14] In certain contexts, the trifluoromethyl group can be a successful bioisosteric replacement for a nitro group, suggesting a degree of interchangeability.[13][14]

Part 3: Synthetic Approaches & Experimental Protocols

A general synthetic protocol for obtaining 3-substituted 4,5-dichloroisothiazole derivatives has been reported.[25] The synthesis of the parent compound, 4,5-dichloro-3-(trifluoromethyl)isothiazole, has also been documented.

General Synthesis of 3-Substituted 4,5-Dichloroisothiazoles

A plausible synthetic route to the core scaffold and its derivatives is outlined below.

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization A Trifluoroacetamide C Trifluoroacetonitrile A->C Dehydration B PCl5/S2Cl2 D Reaction with Cl2 C->D Chlorination E 4,5-dichloro-3-(trifluoromethyl)isothiazole D->E Ring Formation

Caption: A potential synthetic pathway to 4,5-dichloro-3-(trifluoromethyl)isothiazole.

Experimental Protocol: Synthesis of an Isoxazole Bioisostere

The following is a representative protocol for the synthesis of a 3-trifluoromethyl-isoxazole bioisostere, adapted from established methods.[15][26]

  • Preparation of Trifluoroacetonitrile Oxide: To a solution of trifluoromethyl aldoxime in a suitable solvent (e.g., dichloromethane), add a mild oxidizing agent such as diacetoxyiodobenzene (DIB). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • 1,3-Dipolar Cycloaddition: To the in situ generated trifluoroacetonitrile oxide, add the desired alkyne (e.g., phenylacetylene) and continue stirring at room temperature.

  • Work-up and Purification: Upon completion of the reaction, quench with a suitable reagent, and extract the product into an organic solvent. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield the desired 3-trifluoromethyl-isoxazole.

Part 4: In Silico and In Vitro Evaluation Strategy

A systematic evaluation of the newly synthesized bioisosteres is crucial to determine their potential as lead compounds.

In Silico Profiling
  • Physicochemical Properties: Calculate key properties such as logP, pKa, polar surface area (PSA), and solubility to predict the drug-like characteristics of the analogs.

  • Molecular Docking: If a biological target is known, perform molecular docking studies to predict the binding modes and affinities of the designed compounds. This can help prioritize which analogs to synthesize and test.

  • ADMET Prediction: Utilize computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds.

In Vitro Evaluation
  • Potency and Efficacy: Assess the biological activity of the compounds in relevant in vitro assays (e.g., enzyme inhibition, receptor binding, cell-based assays).

  • Selectivity: Evaluate the selectivity of the compounds against a panel of related targets to identify potential off-target effects.

  • Metabolic Stability: Determine the metabolic stability of the compounds in liver microsomes or hepatocytes from different species to assess their potential for in vivo clearance.

  • Cytotoxicity: Measure the cytotoxicity of the compounds in relevant cell lines to assess their potential for causing cellular damage.

Evaluation_Workflow cluster_design Compound Design & Synthesis cluster_insilico In Silico Profiling cluster_invitro In Vitro Evaluation cluster_decision Decision A Bioisosteric Analogs B Physicochemical Properties A->B C Molecular Docking A->C D ADMET Prediction A->D E Potency & Efficacy B->E C->E G Metabolic Stability D->G H Cytotoxicity D->H F Selectivity E->F I Lead Candidate Selection F->I G->I H->I

Caption: A workflow for the evaluation of bioisosteric analogs.

Conclusion

The strategic application of bioisosterism to the 4,5-dichloro-3-(trifluoromethyl)isothiazole scaffold offers a powerful approach to lead optimization. By systematically replacing the isothiazole core, the dichloro substituents, and the trifluoromethyl group with appropriate bioisosteres, researchers can modulate the physicochemical and pharmacological properties of the parent compound to develop novel drug candidates with improved efficacy, selectivity, and safety profiles. The synthetic routes and evaluation strategies outlined in this guide provide a practical framework for embarking on such an optimization campaign.

References

  • Trifluoromethyl group - Wikipedia. Available at: [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators - Loughborough University Research Repository. Available at: [Link]

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Available at: [Link]

  • Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC. Available at: [Link]

  • Bioisosteric Replacements - Chemspace. Available at: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes - Who we serve. Available at: [Link]

  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres - Open Access Journals. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design - SciSpace. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. Available at: [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. Available at: [Link]

  • Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives - IJIRT. Available at: [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. Available at: [Link]

  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Available at: [Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Available at: [Link]

  • Selected examples of isothiazoles with pharmacological activity. - ResearchGate. Available at: [Link]

  • Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation - The Royal Society of Chemistry. Available at: [Link]

  • 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem. Available at: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications - Books. Available at: [Link]

  • Biological evaluation of halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives targeting the YycG histidine kinase - PubMed. Available at: [Link]

  • Chemistry of Biologically Active Isothiazoles | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed. Available at: [Link]

  • Synthesis of 3-trifluoromethyl-2-isoxazolines and isoxazoles by... | Download Table - ResearchGate. Available at: [Link]

  • (PDF) The Use of Bioisosterism in Drug Design and Molecular Modification - Academia.edu. Available at: [Link]

  • A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime - PMC. Available at: [Link]

  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing). Available at: [Link]

  • Isothiazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Role ofHeterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. Available at: [Link]

  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery - ChemRxiv. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]

  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches - Frontiers. Available at: [Link]

  • Application of Bioisosteres in Drug Design. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K. Available at: [Link]

  • 5 - Safety data sheet. Available at: [Link]

  • Review of the synthesis and biological activity of thiazoles - ResearchGate. Available at: [Link]

  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. Available at: [Link]

  • 4,5-Dichloro-2-octyl-3-isothiazolone. Available at: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC. Available at: [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism - PMC. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Privileged Scaffold in Modern Chemistry The confluence of a halogenated framework and a trifluoromethyl group within a heterocyclic sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Modern Chemistry

The confluence of a halogenated framework and a trifluoromethyl group within a heterocyclic system represents a cornerstone of modern medicinal and materials chemistry. These structural motifs are not mere molecular decorations; they are potent modulators of physicochemical and biological properties. This guide delves into the technical landscape of a particularly compelling molecule: 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole (CAS Number: 1429056-43-8 ).

Our exploration will transcend a simple recitation of facts. We will dissect the rationale behind its synthesis, predict its reactivity based on established principles, and explore its potential in the rational design of novel chemical entities. This document is crafted to serve as a practical and insightful resource for the discerning researcher, offering not just data, but a deeper understanding of the chemical principles at play.

Molecular Architecture and Physicochemical Profile

The unique arrangement of atoms in 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole dictates its intrinsic properties and subsequent chemical behavior. The 1,2-thiazole (isothiazole) core is an aromatic five-membered heterocycle containing adjacent nitrogen and sulfur atoms. The strategic placement of two chlorine atoms at the 4th and 5th positions, and a trifluoromethyl group at the 3rd position, bestows upon the molecule a distinct electronic and steric profile.

Table 1: Physicochemical Properties of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole and Related Analogs

Property4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole4,5-Dichloroisothiazole-3-carboxylic acid4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one
CAS Number 1429056-43-8131947-13-2Not Available
Molecular Formula C₄Cl₂F₃NSC₄HCl₂NO₂SC₁₁H₁₇Cl₂NOS
Molecular Weight 222.02 g/mol 198.03 g/mol [1]282.2 g/mol [2]
Predicted LogP Not Available2.4[1]5.1[2]
Physical Form Predicted to be a solid or liquidSolidCrystals from hexane[2]
Melting Point Not AvailableNot Available40-46 °C[2]
Boiling Point Not AvailableNot AvailableDecomposes before boiling[2]

The trifluoromethyl group, a powerful electron-withdrawing substituent, significantly influences the electron density of the isothiazole ring. This, in conjunction with the electronegative chlorine atoms, renders the ring relatively electron-deficient. This electronic characteristic is a key determinant of its reactivity, particularly towards nucleophilic attack. Furthermore, the lipophilicity imparted by the trifluoromethyl group can enhance membrane permeability, a crucial factor in the design of bioactive molecules.[3]

Strategic Synthesis: A Proposed Pathway

One logical approach involves the reaction of a trifluoromethyl-containing building block with a source of sulfur and nitrogen. For instance, the synthesis of related 3-substituted 4,5-dichloroisothiazoles has been reported, providing a foundational methodology.[4]

Proposed Synthetic Workflow:

G cluster_0 Precursor Synthesis cluster_1 Isothiazole Ring Formation cluster_2 Final Chlorination and Hydrolysis A Trifluoroacetamide C Trifluorothioacetamide A->C Thionation B Phosphorus Pentasulfide B->C E 3-(Trifluoromethyl)-4-chloro-5-imino-5H-isothiazole C->E Cyclocondensation D Halogenated Acrylonitrile D->E G 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole E->G Chlorination/Hydrolysis F Chlorinating Agent (e.g., SO₂Cl₂) F->G

Caption: Proposed synthetic workflow for 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of Trifluorothioacetamide (C).

  • To a stirred suspension of trifluoroacetamide (A) in an anhydrous solvent (e.g., toluene), add phosphorus pentasulfide (B) portion-wise at a controlled temperature.

  • Reflux the mixture until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture and quench with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield trifluorothioacetamide.

Step 2: Cyclocondensation to form the Isothiazole Ring (E).

  • Dissolve trifluorothioacetamide (C) in a suitable solvent (e.g., DMF).

  • Add a halogenated acrylonitrile derivative (D) (e.g., 2,3-dichloroacrylonitrile) to the solution.

  • Heat the reaction mixture to facilitate the cyclocondensation reaction.

  • Monitor the reaction progress and, upon completion, isolate the crude product.

Step 3: Chlorination and Hydrolysis to yield 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole (G).

  • Dissolve the intermediate (E) in a chlorinated solvent.

  • Introduce a chlorinating agent (F), such as sulfuryl chloride, dropwise at a low temperature.

  • Allow the reaction to proceed to completion.

  • Carefully quench the reaction and work up to isolate the final product, which may require purification by chromatography or distillation.

This proposed synthesis is a logical starting point for any researcher aiming to prepare this compound. The choice of reagents and reaction conditions would require empirical optimization for yield and purity.

Reactivity and Chemical Behavior: An Electron-Deficient Heterocycle

The electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms significantly influences the reactivity of the isothiazole ring. The carbon atoms of the heterocyclic core, particularly C4 and C5, are expected to be electrophilic and thus susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): A Key Transformation

The chlorine atoms at positions 4 and 5 are anticipated to be labile and can be displaced by a variety of nucleophiles. This reactivity opens up a vast chemical space for the synthesis of diverse derivatives with tailored properties.

Table 2: Predicted Reactivity with Common Nucleophiles

NucleophilePredicted ProductRationale and Mechanistic Insight
Amines (R-NH₂) 4- or 5-amino-substituted isothiazolesThe lone pair of the amine nitrogen will attack the electron-deficient carbon, leading to the displacement of a chloride ion. The regioselectivity (attack at C4 vs. C5) will depend on the steric and electronic environment.
Alkoxides (R-O⁻) 4- or 5-alkoxy-substituted isothiazolesSimilar to amines, alkoxides will act as potent nucleophiles, leading to ether linkages on the isothiazole ring.
Thiols (R-SH) 4- or 5-thioether-substituted isothiazolesThe soft nature of the sulfur nucleophile makes it a good candidate for displacing the chloride. These reactions are often facilitated by a base.[5]
Organometallic Reagents (e.g., Grignard, Organolithium) Carbon-carbon bond formationWhile potentially more complex due to side reactions, organometallic reagents could be used to introduce new carbon substituents at the 4 or 5 position.

Diagram of Nucleophilic Aromatic Substitution:

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination and Product Formation A 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole C Meisenheimer Complex (Intermediate) A->C Attack at C4/C5 B Nucleophile (Nu⁻) B->C D Substituted Isothiazole C->D Loss of Leaving Group E Chloride Ion (Cl⁻) C->E

Caption: General mechanism of nucleophilic aromatic substitution on the isothiazole ring.

Spectroscopic Characterization: The Molecular Fingerprint

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole. While specific data for this exact compound is not widely published, we can predict the expected spectral features based on analogous structures.

Table 3: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR No signals expectedThe molecule does not contain any hydrogen atoms.
¹³C NMR C3: ~150-160 ppm (quartet, JCF ≈ 35-40 Hz)C4 & C5: ~120-140 ppmCF₃: ~120 ppm (quartet, JCF ≈ 270 Hz)The chemical shifts are influenced by the electronegativity of the surrounding atoms (N, S, Cl, F). The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The C3 carbon will also show coupling to the fluorine atoms.[6][7]
¹⁹F NMR A singlet around -60 to -70 ppmThe three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet.[7][8]
IR Spectroscopy C=N stretch: ~1600-1650 cm⁻¹C-Cl stretch: ~700-850 cm⁻¹C-F stretch: ~1100-1300 cm⁻¹ (strong, broad)These characteristic vibrational frequencies correspond to the key functional groups present in the molecule.[6]
Mass Spectrometry Molecular Ion (M⁺): m/z 221, 223, 225 (isotopic pattern for 2 Cl atoms)Fragmentation: Loss of Cl, CF₃, and ring fragmentationThe mass spectrum will show a characteristic isotopic cluster for the two chlorine atoms. Fragmentation patterns will provide further structural information.

Applications in Drug Discovery and Development

The structural features of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole make it a highly attractive scaffold for medicinal chemistry. The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance metabolic stability and binding affinity.[3] The dichloro-substitution provides reactive handles for the introduction of various functionalities to explore structure-activity relationships (SAR).

Potential Therapeutic Areas:

  • Anticancer Agents: Many trifluoromethyl-containing heterocyclic compounds have demonstrated potent anticancer activity.[9][10] The isothiazole core itself is present in numerous bioactive molecules.

  • Antimicrobial Agents: The electron-deficient nature of the ring system could lead to interactions with biological nucleophiles in pathogens, suggesting potential as an antimicrobial agent.

  • Agrochemicals: Halogenated and trifluoromethylated heterocycles are prevalent in modern pesticides and fungicides due to their enhanced efficacy and stability.

The development of a library of derivatives through nucleophilic substitution at the C4 and C5 positions would be a logical next step to explore the full therapeutic potential of this scaffold.

Conclusion and Future Outlook

4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole represents a molecule of significant interest at the intersection of synthetic, medicinal, and materials chemistry. Its unique combination of a trifluoromethyl group and a di-chlorinated isothiazole core provides a platform for the development of novel compounds with tailored properties. While detailed experimental data for this specific compound remains to be fully elucidated in publicly accessible literature, this guide provides a robust framework based on established chemical principles and data from analogous structures.

Future research should focus on the development of an optimized and scalable synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and a systematic exploration of its reactivity. Such efforts will undoubtedly unlock the full potential of this promising chemical entity and pave the way for its application in the discovery of new medicines and advanced materials.

References

  • Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. MDPI. [Link]

  • ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718 - Research Journal of Pharmaceutical, Biological and Chemical Sciences. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Supporting information - Cherry. Cherry. [Link]

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF - ResearchGate. ResearchGate. [Link]

  • NMR Solvent data chart | Eurisotop. Eurisotop. [Link]

  • Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas - MDPI. MDPI. [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. ResearchGate. [Link]

  • 4,5-Dichloroisothiazole-3-carboxylic acid | C4HCl2NO2S | CID 1244565 - PubChem. PubChem. [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - OSTI.GOV. OSTI.GOV. [Link]

  • Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library - PMC. PMC. [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC. PMC. [Link]

  • (Z)-2-{methylene}malononitrile. MDPI. [Link]

  • CN109320472B - Preparation method of 3, 4-dichloro 5-cyanoisothiazole - Google Patents.
  • 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one - PubChem. PubChem. [Link]

  • Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - MDPI. MDPI. [Link]

  • Asian Journal of Chemistry - 13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. [Link]

  • (PDF) Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl) - ResearchGate. ResearchGate. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Bentham Science. [Link]

  • Synthesis, X-ray characterization and DFT calculations of a series of 3-substituted 4,5-dichloroisothiazoles - CrystEngComm (RSC Publishing). CrystEngComm (RSC Publishing). [Link]

  • Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation - PubMed. PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Cross-Coupling Reactions Using 4,5-Dichloro-3-(Trifluoromethyl)isothiazole

Introduction: The Strategic Value of the 4,5-Dichloro-3-(Trifluoromethyl)isothiazole Scaffold The isothiazole ring system is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4,5-Dichloro-3-(Trifluoromethyl)isothiazole Scaffold

The isothiazole ring system is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse biological activities.[1][2] The subject of this guide, 4,5-dichloro-3-(trifluoromethyl)isothiazole, represents a highly versatile and synthetically attractive building block. The presence of a strongly electron-withdrawing trifluoromethyl group at the C3 position significantly modulates the reactivity of the isothiazole core, making it an intriguing substrate for palladium-catalyzed cross-coupling reactions.[3][4] This electronic feature, coupled with the differential reactivity of the C4 and C5 chlorine atoms, opens avenues for selective functionalization, enabling the synthesis of a diverse library of novel isothiazole derivatives.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging palladium-catalyzed cross-coupling reactions for the derivatization of 4,5-dichloro-3-(trifluoromethyl)isothiazole. We will delve into the mechanistic underpinnings of key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, and provide detailed, field-proven protocols as a robust starting point for your experimental work. The causality behind experimental choices will be elucidated to empower you with the knowledge to troubleshoot and optimize these powerful synthetic methods.

Understanding the Reactivity and Regioselectivity of 4,5-Dichloro-3-(Trifluoromethyl)isothiazole

The key to successfully employing 4,5-dichloro-3-(trifluoromethyl)isothiazole in cross-coupling reactions lies in understanding the electronic and steric factors that govern the reactivity of the C4 and C5 positions. The potent electron-withdrawing nature of the trifluoromethyl group at C3 deactivates the adjacent C4 position towards oxidative addition, a crucial step in the catalytic cycle of most cross-coupling reactions.[5] Conversely, the C5 position is more susceptible to oxidative addition by the palladium(0) catalyst. This differential reactivity forms the basis for achieving regioselective functionalization.

While steric hindrance can also play a role, the electronic effect of the trifluoromethyl group is generally the dominant factor in determining the site of initial coupling.[6] This guide will focus on protocols designed to exploit this inherent reactivity difference to achieve selective C5 functionalization.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the formation of carbon-carbon bonds.[7] Its tolerance of a wide range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal choice for the diversification of the 4,5-dichloro-3-(trifluoromethyl)isothiazole scaffold.[8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination.[5] For 4,5-dichloro-3-(trifluoromethyl)isothiazole, the cycle is initiated by the oxidative addition of the palladium(0) catalyst to the more reactive C5-Cl bond.

Suzuki_Miyaura_Mechanism cluster_0 Catalytic Cycle A Pd(0)Ln B [Is-Pd(II)(Cl)Ln] A->B Oxidative Addition (at C5-Cl) C [Is-Pd(II)(OR)Ln] B->C Ligand Exchange (+ Base) D [Is-Pd(II)(Ar)Ln] C->D Transmetalation (Ar-B(OR)2) D->A Reductive Elimination E Is-Ar D->E Product 4-chloro-5-aryl-3-(trifluoromethyl)isothiazole Isothiazole 4,5-dichloro-3-(trifluoromethyl)isothiazole Boronic_Acid Ar-B(OR)2

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Regioselective C5-Arylation

This protocol is designed as a robust starting point for the regioselective Suzuki-Miyaura coupling at the C5 position of 4,5-dichloro-3-(trifluoromethyl)isothiazole.

Materials:

  • 4,5-dichloro-3-(trifluoromethyl)isothiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add 4,5-dichloro-3-(trifluoromethyl)isothiazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. For microwave-assisted reactions, consult the instrument's guidelines for appropriate power and temperature settings.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)These catalysts are known to be effective for a wide range of Suzuki couplings.[7]
Ligand PPh₃, dppfTriphenylphosphine is a standard ligand, while dppf can enhance catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃An inorganic base is required to activate the boronic acid for transmetalation.[8]
Solvent 1,4-Dioxane, TolueneAprotic polar solvents are generally effective for Suzuki reactions.
Temperature 80 - 120 °CHigher temperatures are often required for the coupling of less reactive aryl chlorides.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities onto the isothiazole core.[9] These alkynylated products are valuable intermediates for further transformations, including click chemistry and the synthesis of complex heterocyclic systems.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle mirrors that of the Suzuki coupling, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_Cl [Is-Pd(II)(Cl)Ln] Pd0->PdII_Cl Oxidative Addition PdII_alkyne [Is-Pd(II)(C≡CR)Ln] PdII_Cl->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product Is-C≡CR PdII_alkyne->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR Cu_acetylide->PdII_Cl Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation (+ Base)

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Regioselective C5-Alkynylation

This protocol outlines a general procedure for the regioselective Sonogashira coupling at the C5 position.

Materials:

  • 4,5-dichloro-3-(trifluoromethyl)isothiazole

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF, DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4,5-dichloro-3-(trifluoromethyl)isothiazole (1.0 eq), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Sonogashira Coupling Parameters
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Standard and effective catalysts for Sonogashira couplings.[11]
Co-catalyst CuIFacilitates the formation of the copper acetylide for transmetalation.[1]
Base TEA, DIPEAAn amine base is required to deprotonate the terminal alkyne.[9]
Solvent THF, DMFPolar aprotic solvents are commonly used.
Temperature 50 - 80 °CMilder conditions are often sufficient compared to Suzuki couplings.

Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the introduction of a wide array of amines onto the isothiazole scaffold.[12][13] This reaction is of paramount importance in drug discovery, as the introduction of amine functionalities can significantly impact the pharmacological properties of a molecule.[14]

Mechanistic Rationale

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15] The choice of ligand is critical for the success of this reaction, particularly with challenging substrates like electron-deficient aryl chlorides.[16][17]

Buchwald_Hartwig_Mechanism cluster_0 Catalytic Cycle A Pd(0)Ln B [Is-Pd(II)(Cl)Ln] A->B Oxidative Addition C [Is-Pd(II)(NHR'R'')Ln]Cl B->C Amine Coordination D [Is-Pd(II)(NR'R'')Ln] C->D Deprotonation (+ Base) D->A Reductive Elimination E Is-NR'R'' D->E Product 4-chloro-5-(amino)-3-(trifluoromethyl)isothiazole Isothiazole 4,5-dichloro-3-(trifluoromethyl)isothiazole Amine HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Regioselective C5-Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination at the C5 position. Optimization of the ligand and base may be necessary for specific amine coupling partners.

Materials:

  • 4,5-dichloro-3-(trifluoromethyl)isothiazole

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos, BrettPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS) (1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-3 mol%), the ligand (2-6 mol%), and the base (1.5-2.5 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent, followed by 4,5-dichloro-3-(trifluoromethyl)isothiazole (1.0 eq) and the amine (1.1-1.5 eq).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionsRationale
Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are crucial for the amination of aryl chlorides.[18][19]
Base NaOtBu, K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are essential for this reaction.
Temperature 80 - 110 °CElevated temperatures are generally necessary to drive the reaction to completion.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise in cross-coupling reactions. The following guide provides insights into common issues and strategies for optimization.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst active? Consider a different precatalyst or ligand. Start->Check_Catalyst Check_Base Is the base appropriate? Try a stronger or more soluble base. Start->Check_Base Increase_Temp Increase reaction temperature. Start->Increase_Temp Check_Reagents Are reagents pure and dry? Start->Check_Reagents Optimize_Ligand Optimize ligand to palladium ratio. Check_Catalyst->Optimize_Ligand Solvent_Effect Investigate solvent effects. Check_Base->Solvent_Effect Side_Reaction Side Reaction Observed Dehalogenation Dehalogenation? Use a milder base or lower temperature. Side_Reaction->Dehalogenation Homocoupling Homocoupling? Ensure inert atmosphere; consider a copper-free Sonogashira. Side_Reaction->Homocoupling

Caption: A decision-making workflow for troubleshooting cross-coupling reactions.

A common side reaction to be aware of is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.[20][21] This can be minimized by using milder bases, lower reaction temperatures, and ensuring a strictly inert atmosphere. For Sonogashira couplings, homocoupling of the alkyne can be an issue, which can often be suppressed by using copper-free conditions or by carefully controlling the reaction stoichiometry.[22]

Conclusion

4,5-Dichloro-3-(trifluoromethyl)isothiazole is a valuable and versatile building block for the synthesis of novel, highly functionalized isothiazole derivatives. The regioselective nature of palladium-catalyzed cross-coupling reactions on this scaffold provides a powerful platform for generating molecular diversity. The protocols and insights provided in this guide are intended to serve as a strong foundation for your synthetic endeavors. By understanding the underlying principles of these reactions and employing a systematic approach to optimization, you will be well-equipped to unlock the full synthetic potential of this intriguing heterocyclic system.

References

  • Malapit, C. A., et al. (2020). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Author Unknown. (2025). Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. ResearchGate. [Link]

  • Author Unknown. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Author Unknown. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Grushin, V. V., & Marshall, W. J. (2006). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. [Link]

  • Koutentis, P. A., & Rees, C. W. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed. [Link]

  • Choi, B., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Author Unknown. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Author Unknown. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Author Unknown. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Author Unknown. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Author Unknown. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Author Unknown. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed - NIH. [Link]

  • Author Unknown. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Author Unknown. (n.d.). Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles. PMC - NIH. [Link]

  • Author Unknown. (n.d.). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. PubMed. [Link]

  • Christoforou, I. C., et al. (n.d.). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Cho, E. J., et al. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. PubMed - NIH. [Link]

  • Author Unknown. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Le, C., & MacMillan, D. W. C. (2018). A radical approach to the copper oxidative addition problem: Trifluoromethylation of bromoarenes. PubMed. [Link]

  • YouTube. (2021). Sonogashira Reaction | Coupling to Alkyne with Aryl | CuI. YouTube. [Link]

  • The Buchwald Research Group. (n.d.). The Buchwald Research Group. [Link]

  • Author Unknown. (n.d.). Scheme 1. Synthesis of highly functionalized trifluoromethyl isoxazoline triflones 1. ResearchGate. [Link]

  • Author Unknown. (2025). Visible-Light-Induced Trifluoromethyl Radical Addition to Thiocarbonyl of Thioamide Derivatives. PubMed. [Link]

  • Author Unknown. (n.d.). Synthesis of 2-trifluoromethyl thiazoles via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Author Unknown. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. PMC. [Link]

  • Author Unknown. (2025). Efficient synthesis of trifluoromethyl-containing vicinal chlorohydrins and dichlorides via Mn-mediated chlorohydroxylation and dichlorination of α-(trifluoromethyl)styrenes. PubMed. [Link]

  • Author Unknown. (n.d.). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. ACS Publications. [Link]

  • Author Unknown. (n.d.). Regioselective Oxidative Trifluoromethylation of Imidazoheterocycles via C(sp2)–H Bond Functionalization. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Author Unknown. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Preventing Hydrolysis of 4,5-dichloro-3-(trifluoromethyl)isothiazole

Prepared by the Senior Application Scientist Team This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions rega...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the hydrolytic stability of 4,5-dichloro-3-(trifluoromethyl)isothiazole. The unique combination of a halogenated isothiazole ring and an electron-withdrawing trifluoromethyl group presents specific challenges in aqueous environments. This document is designed to explain the underlying chemical principles of its degradation and provide actionable strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid loss of my 4,5-dichloro-3-(trifluoromethyl)isothiazole compound in an aqueous solution. What is the likely cause?

A1: The most probable cause is hydrolysis of the isothiazole ring. This class of heterocyclic compounds is known to be susceptible to degradation in aqueous media, a process that is highly dependent on the pH of the solution.[1][2] The presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group can influence the reactivity of the ring, making it a key point of instability.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The two most critical factors are pH and temperature .

  • pH: The rate of degradation for related chlorinated isothiazole compounds increases dramatically with an increase in pH, particularly in alkaline (basic) conditions.[1][2] These compounds show high stability in acidic media.[2]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[3] The effect is synergistic with pH; degradation at high pH will be even faster at higher temperatures.

Q3: How can I tell if my compound has degraded?

A3: Visually, you may not see any change, such as a color change or precipitation. The most reliable method for detecting degradation is through analytical techniques. A time-course analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the standard method.[1][4] A decrease in the peak area of the parent compound over time, and potentially the appearance of new peaks corresponding to degradation products, is a clear indication of hydrolysis.

Q4: What are the likely degradation products of hydrolysis?

A4: While the exact pathway for this specific molecule requires experimental confirmation, hydrolysis of the isothiazole ring typically involves cleavage of the sulfur-nitrogen bond. Based on studies of similar compounds, a likely hydrolysis product is the corresponding carboxylic acid, which would be 4,5-dichloroisothiazole-3-carboxylic acid, though ring-opening fragments are also possible.[5][6] Identifying these products often requires mass spectrometry (LC-MS).[5]

Q5: Is the trifluoromethyl (CF₃) group itself unstable?

A5: The trifluoromethyl group is one of the most stable functional groups in organic chemistry due to the exceptional strength of the carbon-fluorine bond.[7] It is generally resistant to hydrolysis under typical experimental conditions. The primary point of hydrolytic instability in 4,5-dichloro-3-(trifluoromethyl)isothiazole is the heterocyclic isothiazole ring, not the CF₃ group itself.[8]

The Chemistry of Instability: Understanding the Hydrolysis Mechanism

The instability of the 4,5-dichloro-3-(trifluoromethyl)isothiazole ring in aqueous solution is primarily driven by nucleophilic attack, which is greatly facilitated under alkaline conditions. The hydroxide ion (OH⁻), which is more abundant at higher pH, acts as the nucleophile.

The reaction mechanism can be conceptualized as follows:

  • Nucleophilic Attack: A hydroxide ion attacks an electrophilic site on the isothiazole ring, likely one of the ring carbons or the sulfur atom. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents enhances the electrophilicity of the ring.

  • Ring Opening: This initial attack leads to the cleavage of the relatively weak N-S bond, causing the heterocyclic ring to open.

  • Rearrangement and Product Formation: The resulting intermediate can undergo further reactions and rearrangements, ultimately leading to more stable, smaller molecules.

Below is a diagram illustrating the proposed vulnerability of the isothiazole ring to alkaline hydrolysis.

Diagram 1: Proposed Alkaline Hydrolysis Pathway cluster_0 Initial State cluster_1 Degradation Process cluster_2 Final State Compound 4,5-dichloro-3-(trifluoromethyl)isothiazole (Stable at low pH) Intermediate Unstable Ring-Opened Intermediate Compound->Intermediate Nucleophilic Attack OH OH⁻ (High pH) OH->Intermediate Products Degradation Products Intermediate->Products Rearrangement

Caption: Proposed pathway for the alkaline-mediated hydrolysis of the isothiazole ring.

Troubleshooting Guide: Common Experimental Issues

IssueProbable Cause(s)Recommended Solution(s)
Rapid loss of active compound in an aqueous buffer during an experiment. High pH of the Buffer: The buffer system is neutral or alkaline (pH > 7), accelerating hydrolysis. Related compounds are stable in acidic media but degrade rapidly at pH > 8.5.[1][2]Action: Immediately lower the pH of your stock and working solutions. For future experiments, prepare buffers in the acidic range (e.g., pH 4.0-6.0). If the experiment requires a higher pH, prepare the solution immediately before use and keep it chilled to minimize degradation.
Inconsistent results or loss of potency in biological assays. Incubation Conditions: The assay is performed over a long duration at physiological temperature (37°C) and pH (7.4), leading to significant compound degradation over the course of the experiment.Action: Perform a time-course stability study of the compound under your exact assay conditions (media, pH, temperature). Quantify the remaining compound at different time points using HPLC. If degradation is significant, shorten the incubation time or consider if a lower pH is compatible with the assay.
Poor reproducibility of analytical measurements (HPLC, LC-MS). In-situ Degradation: The compound is degrading in the autosampler vial due to the solvent composition or temperature. Solvent Choice: Using protic, nucleophilic solvents (e.g., methanol) in combination with even trace amounts of base can promote solvolysis.Action: Ensure the diluent for your analytical standards and samples is pH-controlled (acidified with a trace of formic or acetic acid) and preferably aprotic (like acetonitrile). Keep the autosampler tray cooled (e.g., 4-10°C) to slow any potential degradation.

Preventative Strategies & Protocols

Proactive measures are the most effective way to prevent the hydrolysis of 4,5-dichloro-3-(trifluoromethyl)isothiazole.

Optimal Storage and Handling
  • Solid Form: Store the compound as a solid in a tightly sealed container in a cool, dry, and dark place.[9] A desiccator is recommended to protect it from atmospheric moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a dry, aprotic organic solvent such as anhydrous DMSO or DMF. Store these solutions at -20°C or -80°C. Before use, allow the vial to warm to room temperature completely before opening to prevent condensation of water vapor into the solution.

pH Control: The Critical Parameter

The stability of chlorinated isothiazoles is profoundly influenced by pH and temperature. The table below, based on data for the closely related 5-chloro-2-methyl-4-isothiazolin-3-one, illustrates this relationship and serves as a strong guideline for handling your compound.

pHTemperature (°C)Half-Life (t₁/₂)Stability AssessmentReference
5.524 - 40Very Long (minimal loss over months)Highly Stable [3]
8.524~47 daysModerately Stable[2]
9.024~23 daysUnstable[2]
9.624~3.3 daysHighly Unstable [2]
10.024~2 daysExtremely Unstable [2]

Key Takeaway: To ensure stability, all aqueous solutions should be maintained in a pH range of 4.0 to 6.5.

Experimental Workflow for Preventing Hydrolysis

This workflow provides a decision-making framework for handling the compound in your experiments.

Diagram 2: Experimental Workflow for Compound Stability start Start: Experiment with 4,5-dichloro-3-(trifluoromethyl)isothiazole check_solvent Is an aqueous solution required? start->check_solvent use_aprotic Use anhydrous aprotic solvent (e.g., DMSO, ACN). Store at -20°C. check_solvent->use_aprotic No check_ph Is experimental pH > 6.5? check_solvent->check_ph Yes end_point Proceed with Experiment use_aprotic->end_point use_acidic Prepare solution in an acidic buffer (pH 4.0-6.5). Maintain low temperature. check_ph->use_acidic No high_ph_protocol High pH Required: 1. Prepare solution immediately before use. 2. Keep solution at 0-4°C. 3. Minimize experiment duration. check_ph->high_ph_protocol Yes use_acidic->end_point high_ph_protocol->end_point

Caption: Decision workflow for maintaining compound integrity in experiments.

Protocol: Monitoring Compound Stability by RP-HPLC

This protocol allows you to quantify the rate of degradation under your specific experimental conditions.

Objective: To determine the half-life of 4,5-dichloro-3-(trifluoromethyl)isothiazole in a chosen aqueous buffer.

Materials:

  • 4,5-dichloro-3-(trifluoromethyl)isothiazole

  • Anhydrous DMSO

  • Your experimental buffer (e.g., PBS, pH 7.4)

  • HPLC or UPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Preparation of Test Solution: Dilute the DMSO stock solution into your pre-warmed (e.g., 37°C) experimental buffer to a final concentration of 10-50 µM. Ensure the final DMSO concentration is low (<0.5%) to not affect the buffer properties.

  • Timepoint Zero (T=0): Immediately after preparing the test solution, inject an aliquot onto the HPLC system. This is your T=0 reference measurement.

  • Incubation: Place the vial containing the test solution in an incubator set to your experimental temperature (e.g., 37°C).

  • Time-Course Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from the test solution and inject it onto the HPLC.

  • Chromatographic Analysis:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Example: Start at 30% Acetonitrile, ramp to 95% over 10 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV, at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).

    • Analysis: Record the peak area of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the peak area versus time. If the degradation follows first-order kinetics, the plot will be linear. The slope (k) of this line is the degradation rate constant. The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k .

References

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. Bohrium. [Link]

  • Trifluoro(trifluoromethoxy)ethylene - Registration Dossier. ECHA. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. Semantic Scholar. [Link]

  • III Analytical Methods. Environmental Science. [Link]

  • Effect of pH on the sonochemical degradation of organic pollutants. Aarhus University. [Link]

  • Hydrolysis Kinetics of a Novel 3,4-Dichloroisothiazole Plant-Activator Candidate LY5-24-2 by UPLC-Q-TOF. PubMed. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • ISO 13545:2000(en), Copper, lead and zinc sulfide concentrates — Determination of lead — EDTA titration method after acid dissolution. iTeh Standards. [Link]

  • Analysis of Environmental Samples Following the CLP ILM 05.3 Protocol by ICP-OES with Axial Plasma Observation. SPECTRO. [Link]

  • Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

  • Analytical Methods for Dichlorvos. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Bentham Science. [Link]

  • Atom-Driven and Knowledge-Based Hydrolysis Metabolite Assessment for Environmental Organic Chemicals. MDPI. [Link]

  • Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed. [Link]

  • 4,5-Dichloroisothiazole-3-carboxylic acid. PubChem. [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Elemental analysis benchmarks for C4Cl2F3NS compounds

An Objective Guide to Elemental Analysis Benchmarks for C4Cl2F3NS and Related Compounds For researchers, scientists, and drug development professionals, obtaining accurate elemental analysis data for novel compounds is a...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Elemental Analysis Benchmarks for C4Cl2F3NS and Related Compounds

For researchers, scientists, and drug development professionals, obtaining accurate elemental analysis data for novel compounds is a non-negotiable aspect of structural elucidation and purity confirmation. Compounds with complex compositions, such as those containing a mix of halogens and sulfur, present significant analytical hurdles. This guide provides an in-depth comparison of the primary analytical techniques for the elemental analysis of a representative complex molecule, C4Cl2F3NS, offering a framework for selecting the most appropriate methodology.

The Analytical Challenge: Deconstructing C4Cl2F3NS

The molecule C4Cl2F3NS serves as an excellent model for the challenges encountered in modern pharmaceutical and agrochemical development. Its structure incorporates carbon, nitrogen, and sulfur alongside three distinct halogen atoms: chlorine and the highly reactive fluorine. This combination makes elemental analysis particularly demanding for several reasons:

  • High Reactivity of Fluorine: During analysis, especially combustion-based methods, fluorine's high electronegativity can lead to the formation of highly corrosive and reactive species, such as hydrogen fluoride (HF). These can attack instrument components, including quartz combustion tubes and catalysts, leading to system degradation and inaccurate results.[1]

  • Incomplete Combustion: The presence of multiple halogen atoms can inhibit complete combustion, leading to the formation of soot and other byproducts of incomplete oxidation.[2][3] This directly impacts the accuracy of carbon, hydrogen, and sulfur determination.

  • Interference Effects: In plasma-based techniques like ICP-MS, the high ionization potential of fluorine makes its direct detection inefficient.[4][5] Furthermore, spectral interferences from common polyatomic ions can obscure the signal for key elements.[5]

This guide will compare the three most robust techniques for tackling these challenges: Combustion Ion Chromatography (CIC), modified Combustion CHNS analysis, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for fluorine determination.

Combustion Ion Chromatography (CIC) for Halogens and Sulfur

Combustion Ion Chromatography (CIC) is a powerful, integrated technique that has become a standard for the determination of halogens and sulfur in a wide variety of matrices.[6][7] It combines the complete sample decomposition of combustion with the sensitive and specific separation and detection capabilities of ion chromatography.[8]

Expertise & Causality: Why CIC is a Leading Method

The strength of CIC lies in its automation and the seamless transfer of combusted products to the analytical system. A sample is pyrolyzed at high temperatures in an argon/oxygen atmosphere.[9][10] The resulting gaseous compounds, including hydrogen halides (HF, HCl) and sulfur oxides (SOx), are quantitatively trapped in an aqueous absorption solution.[10] This solution is then automatically injected into the ion chromatograph for separation and quantification. This two-step process in a closed system minimizes sample loss and contamination, ensuring high accuracy and precision.[10] For sulfur-containing samples, a small amount of hydrogen peroxide is often added to the absorption solution to ensure all sulfur is oxidized to sulfate (SO₄²⁻) for reliable detection.[11]

Experimental Protocol: CIC Analysis of C4Cl2F3NS
  • Sample Preparation: Accurately weigh 5-10 mg of the C4Cl2F3NS compound into a quartz sample boat. Solid samples are analyzed directly, while liquids can be injected.

  • System Setup:

    • Furnace Temperature: Set to 900-1000°C.

    • Gases: Use Argon and Oxygen for combustion.

    • Absorption Solution: Typically deionized water, which may contain a hydrogen peroxide additive to ensure complete oxidation of sulfur to sulfate.[11]

  • Combustion: The sample boat is automatically introduced into the furnace. The compound undergoes pyrohydrolytic combustion, converting C, N, S, Cl, and F into gaseous products (CO₂, NOx, SO₂, HCl, HF).

  • Absorption: The combustion gases are swept into the gas absorption unit where the acidic gases (SO₂, HCl, HF) are trapped in the absorption solution, forming sulfate (SO₄²⁻), chloride (Cl⁻), and fluoride (F⁻) ions.

  • Injection & Separation: An aliquot of the absorption solution is automatically injected into the ion chromatograph. The anions are separated on an appropriate analytical column (e.g., a hydroxide-selective anion-exchange column).

  • Detection & Quantification: The separated ions are detected using a conductivity detector. Quantification is performed by comparing the peak areas to those of certified calibration standards.[10]

Visualization: CIC Workflow

cluster_0 Combustion Unit (900-1000°C) cluster_1 Absorption & Injection cluster_2 Ion Chromatography System Sample C4Cl2F3NS Sample in Quartz Boat Furnace Pyrohydrolytic Combustion (Ar/O2) Sample->Furnace Gases Gaseous Products (HF, HCl, SOx, CO2) Furnace->Gases Absorption Absorption Solution (H2O, H2O2) Gases->Absorption Gas Transfer Ions Aqueous Ions (F-, Cl-, SO4^2-) Absorption->Ions Injection Autoinjection Ions->Injection Column Anion-Exchange Column Injection->Column Sample Loop Detector Conductivity Detector Column->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Workflow for CIC analysis of Halogens and Sulfur.

Performance Benchmarks for CIC
ParameterFluorine (F)Chlorine (Cl)Sulfur (S)Citation
Accuracy (Recovery %) 86 - 91%97 - 105%96 - 103%[8][12]
Precision (RSD %) < 4%< 4%< 4%[12]
Limit of Detection (LOD) ~0.5 ppm~0.5 ppm~0.5 ppm[8]

Modified Combustion for CHN(S) Analysis

Traditional CHN(S) analysis via combustion is a cornerstone of organic chemistry for determining the mass fraction of carbon, hydrogen, nitrogen, and sulfur.[13][14] However, the presence of highly reactive fluorine requires significant modifications to the standard procedure to prevent instrument damage and ensure accurate results.

Expertise & Causality: Overcoming Fluorine Interference

When a fluorine-containing compound like C4Cl2F3NS is combusted, the resulting HF gas readily reacts with the quartz reactor tube and packing materials.[1] This not only degrades the system but also consumes fluorine, leading to non-stoichiometric results for other elements. The primary innovation to overcome this is the use of specialized adsorbents placed in the combustion reactor. A mixture of metal oxides, commercially available as "FluoAdso," is placed in the hot zone to trap the fluorine before it can cause damage, allowing the other gaseous products (CO₂, H₂O, N₂, SO₂) to pass through for detection.[1]

Experimental Protocol: CHN(S) Analysis of C4Cl2F3NS
  • Reactor Preparation: Pack the combustion reactor according to the manufacturer's specifications, ensuring a layer of a suitable fluorine adsorbent (e.g., FluoAdso) is placed in the high-temperature zone after the primary combustion catalyst (e.g., tungsten trioxide).[1]

  • Sample Preparation: Weigh 1-3 mg of the C4Cl2F3NS sample into a tin container.

  • Combustion: The sample is dropped into the combustion reactor (~950-1060°C) with a pulse of pure oxygen.[15] The sample undergoes flash combustion.

  • Fluorine Trapping: Reactive fluorine species are trapped by the adsorbent in the reactor.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂, SO₂) are carried by a helium stream through a reduction zone (to convert NOx to N₂) and then onto a gas chromatography (GC) column. The column separates the individual gases.

  • Detection & Quantification: The separated gases flow through a thermal conductivity detector (TCD), which measures the concentration of each gas relative to the helium carrier. The instrument software calculates the elemental percentages based on the detector signals and the sample weight.

Visualization: Modified CHN(S) Combustion Workflow

cluster_0 Combustion & Reduction cluster_1 Separation & Detection Sample C4Cl2F3NS Sample in Tin Capsule Combustion Flash Combustion (~1000°C) + Fluorine Adsorbent Sample->Combustion Reduction Reduction Reactor (NOx -> N2) Combustion->Reduction Gases Mixed Gases: CO2, H2O, N2, SO2 Reduction->Gases GC Gas Chromatography Column TCD Thermal Conductivity Detector (TCD) GC->TCD Data Data Analysis (%C, %H, %N, %S) TCD->Data Gases->GC

Caption: Workflow for modified CHN(S) analysis.

Performance Benchmarks for CHN(S) in Fluorinated Compounds
ParameterCarbon (C)Hydrogen (H)Nitrogen (N)Sulfur (S)Citation
Accuracy (vs. Theoretical) ± 0.3%± 0.3%± 0.3%± 0.3%[1][15]
Precision (RSD %) Typically < 0.5%Typically < 0.5%Typically < 0.5%Typically < 0.5%[1]
Memory Effect None ObservedNone ObservedNone ObservedNone Observed[1]

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Fluorine

Direct determination of fluorine by conventional ICP-MS is considered nearly impossible due to its extremely high first ionization potential (17.42 eV), which is higher than that of the argon used to sustain the plasma.[4][5] This results in a negligible F⁺ ion yield. To overcome this, indirect methods have been developed that rely on the formation of polyatomic ions in the plasma.

Expertise & Causality: Indirect Detection of Fluorine

The most successful indirect methods involve introducing a modifier element into the plasma that can form a stable polyatomic ion with fluorine. Barium (Ba) is a common choice.[16] A solution containing Ba²⁺ is introduced simultaneously with the sample. In the high-temperature plasma, Ba reacts with F from the analyte to form the stable BaF⁺ polyatomic ion, which is then detected by the mass spectrometer at m/z 157 (for ¹³⁸Ba¹⁹F⁺).[5] This approach circumvents the need to ionize fluorine directly, offering a sensitive and viable pathway for its quantification.[17]

Experimental Protocol: Indirect Fluorine Analysis by ICP-MS
  • Sample Preparation (Digestion):

    • Accurately weigh the C4Cl2F3NS sample.

    • Perform a digestion to break down the organic matrix and release fluorine as fluoride (F⁻). Oxygen bomb combustion followed by dissolution of residues in an aqueous solution is a common and effective method.[6]

    • Dilute the final solution to an appropriate concentration with deionized water.

  • System Setup:

    • Use a tandem quadrupole mass spectrometer (ICP-MS/MS) for optimal interference removal.

    • Introduce a barium solution (e.g., 100 µg/mL Ba²⁺) into the sample stream via a T-piece before the nebulizer.[16]

  • Plasma Analysis:

    • The sample/barium mixture is nebulized and introduced into the argon plasma.

    • In the plasma, BaF⁺ ions are formed.

  • Mass Spectrometry:

    • The mass spectrometer is set to monitor the m/z for BaF⁺.

    • An oxygen reaction gas may be used in the collision/reaction cell to minimize other potential polyatomic interferences.[17]

  • Quantification: A calibration curve is generated using aqueous fluoride standards treated with the same barium modifier.

Visualization: Indirect Fluorine Detection Principle

cluster_0 Sample Introduction cluster_1 ICP-MS System Sample Digested Sample (contains F-) Mix Mix Sample->Mix Modifier Barium Solution (contains Ba^2+) Modifier->Mix Plasma Argon Plasma (~8000 K) Mix->Plasma Nebulization Formation Formation of BaF+ Plasma->Formation MS Mass Spectrometer (Detects BaF+) Formation->MS Data Data Analysis (Quantifies F) MS->Data

Caption: Principle of indirect F detection via ICP-MS.

Performance Benchmarks for Indirect F by ICP-MS
ParameterValueCitation
Method BaF⁺ detection[16][17]
Accuracy (Recovery %) ~100% (in certified reference material)[17]
Precision (RSD %) 3.6% (for 5 µg F⁻)[18]
Limit of Detection (LOD) 0.06 mg/kg (60 ppb)[17]

Method Validation and Comparative Summary

Trustworthy elemental analysis hinges on robust method validation. Regardless of the chosen technique, it is imperative to use Certified Reference Materials (CRMs) to establish accuracy and precision.[19][20] CRMs are materials with well-characterized concentrations of specific elements, produced by national metrology institutes like NIST or other accredited bodies.[21][22]

Suitable Certified Reference Materials:

CRM TypeDescriptionApplication
Pure Organic Compounds e.g., Sulphanilamide, CystineValidation of CHNS and CIC methods
Polymer Standards e.g., ERM-EC681k (Polyethylene with certified Cl, Br, S)Validation of CIC for halogen/sulfur in complex matrices
Coal/Coke Standards Materials with certified values for C, H, N, S, and halogensMethod validation for combustion techniques
Aqueous Ion Standards Certified solutions of F⁻, Cl⁻, SO₄²⁻Calibration and validation for IC and ICP-MS
Comparative Guide: Choosing the Right Technique
FeatureCombustion Ion Chromatography (CIC)Modified CHN(S) CombustionIndirect ICP-MS
Primary Analytes F, Cl, Br, I, SC, H, N, SF (and other trace elements)
Sample Throughput Moderate to High (fully automated)High (fully automated)Moderate (requires digestion)
Key Advantage Simultaneous, speciated analysis of all halogens and sulfur.[8]Direct measurement of core organic elements (C, H, N).Very high sensitivity for trace-level fluorine.[17]
Key Challenge Does not provide C, H, N data.Requires special adsorbents for fluorine-containing samples.[1]Indirect measurement; requires separate digestion step.
Best For... Quantifying halogen and sulfur content for regulatory compliance (e.g., RoHS) or purity checks.Determining the empirical formula of the compound.Accurate quantification of fluorine at trace levels or in complex matrices where other methods fail.
Senior Scientist Recommendation

For a comprehensive characterization of a novel compound like C4Cl2F3NS, a multi-technique approach is optimal:

  • Modified CHN(S) Analysis: This should be the first step to obtain the percentages of Carbon, Nitrogen, and Sulfur. This data is fundamental to confirming the empirical formula.

  • Combustion Ion Chromatography (CIC): This is the most direct and reliable method for quantifying the Chlorine and Fluorine content simultaneously, along with providing a cross-validation for the Sulfur value obtained from the CHNS analysis.

The use of ICP-MS would be recommended primarily if the fluorine concentration is expected to be at trace levels (ppb) or if the sample matrix is exceptionally complex and cannot be analyzed directly by combustion techniques. For milligram-scale analysis of a pure compound, the combination of modified CHNS and CIC provides the most complete and robust dataset.

References

  • Journal of Analytical Atomic Spectrometry. Determination of fluorine in aqueous samples by electrothermal vaporisation inductively coupled plasma mass spectrometry (ETV-ICP-MS). RSC Publishing.
  • Analytical Sciences. Analysis of Fluorine in Drinking Water by ICP-QMS/QMS With an Octupole Reaction Cell. (2018).
  • Journal of Analytical Methods in Chemistry. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). Hindawi.
  • Quality Analysis. combustion ion chromatography (CIC).
  • Journal of Analytical Atomic Spectrometry. Fluorine mapping via LA-ICP-MS/MS: a proof of concept for biological and geological specimens. (2023). RSC Publishing.
  • Measurlabs. Combustion Ion Chromatography | CIC Analysis Laboratory.
  • Thermo Fisher Scientific. Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.
  • LCGC International. Sulphur and Halide Determination by Combustion Ion Chromatography.
  • Thermo Fisher Scientific. Determination of chlorine, bromine, and sulfur in polyethylene materials using combustion ion chromatography.
  • Journal of Chromatography A. A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. (2007). PubMed.
  • EAG Laboratories. Combustion Ion Chromatography (CIC).
  • LCGC Europe. Determination of Halogens and Sulphur in Complex Matrices. (2014). Metrohm.
  • International Association for Fire Safety Science. Combustion of Halogenated Polymers. (1991).
  • Advances in Chemistry. The Influence of Halogen Compounds on Combustion Processes. (2009). ACS Publications.
  • Analytical Chemistry. High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications.
  • Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
  • AZoM. A Look at Elemental Analysis for Organic Compounds. (2021).
  • Agilent. ULTRA Analytical Standards and Certified Reference Materials.
  • Weizmann Institute of Science. Elemental analysis.
  • International Atomic Energy Agency. Reference Materials-Home.
  • National Institute of Standards and Technology. Standard Reference Materials.
  • Elemental Microanalysis. Standards and CRMs.
  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole

This document provides a detailed protocol for the safe handling and disposal of 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole. As a halogenated, trifluoromethyl-containing heterocyclic compound, this chemical presents s...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole. As a halogenated, trifluoromethyl-containing heterocyclic compound, this chemical presents specific hazards that necessitate a rigorous and informed disposal strategy. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for mitigating risks associated with toxicity, environmental persistence, and reactivity.

Core Principles: Hazard Analysis and Waste Characterization

Understanding the chemical nature of 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole is fundamental to its safe disposal. Its structure contains three distinct features that dictate its handling protocol:

  • Chlorinated Organic: The presence of chlorine atoms classifies this compound as a halogenated organic waste.[1][2] This is the single most important factor for waste segregation, as co-mingling with non-halogenated streams can disrupt recycling processes and require more complex disposal methods. Halogenated wastes are typically destined for high-temperature incineration with specialized "scrubbing" systems to neutralize the resulting acidic gases like hydrogen chloride (HCl).[3]

  • Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, contributing to the chemical's stability and potential for environmental persistence. During incineration, this group can generate hydrogen fluoride (HF), another highly corrosive gas that requires neutralization.[4][5]

  • Thiazole Ring: This sulfur- and nitrogen-containing heterocycle will produce sulfur oxides (SOx) and nitrogen oxides (NOx) upon combustion, which are regulated atmospheric pollutants.[6]

Due to these characteristics, the compound is classified as hazardous. It is known to be toxic to aquatic life with long-lasting effects and poses significant health risks through inhalation, ingestion, or skin contact.[7][8][9][10] Therefore, under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[3][6]

Table 1: Hazard Summary

Hazard TypeDescriptionRationale & Primary Risk
Health Hazards Toxic in contact with skin, harmful if swallowed, causes severe skin and eye irritation/burns, and may cause respiratory irritation.[6][7][8][9]The compound's reactivity can cause immediate damage to biological tissues. Systemic toxicity is possible upon absorption.
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[7][8][9][10]Due to its stability and toxicity, improper release can cause significant, persistent harm to ecosystems.
Reactivity Hazards Stable under normal conditions. Combustion produces highly toxic and corrosive gases (HCl, HF, NOx, SOx).[4][5][6]While not explosive, the byproducts of thermal decomposition are hazardous and require specialized disposal technology (incineration with flue gas scrubbing).

Essential Safety: Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling this compound. The following PPE is mandatory to prevent exposure.

Table 2: Required Personal Protective Equipment

EquipmentStandardJustification
Hand Protection Chemically resistant, impermeable gloves (e.g., nitrile or neoprene).Prevents skin contact, which can cause toxicity and severe burns.[8] Gloves must be inspected for integrity before each use.[3]
Eye Protection Tightly fitting safety goggles with side shields. A face shield should be worn over goggles if there is a splash risk.Protects against splashes that can cause serious eye damage.[3][8]
Skin & Body Protection Impermeable protective clothing, such as a chemically resistant lab coat or apron.Prevents contamination of personal clothing and skin.[3][8]
Respiratory Protection All handling of solids or solutions should occur within a certified chemical fume hood.[4][8]Mitigates the risk of inhaling vapors or aerosols, which can cause respiratory irritation.[7][11]

Standard Operating Procedure: Disposal Workflow

The disposal of 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole must follow a strict, documented procedure from the point of generation to final removal by a licensed waste handler.

Step 1: Waste Segregation and Collection
  • Identify as Halogenated Waste: Immediately upon generation, characterize any waste containing 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole (including pure substance, reaction mixtures, and contaminated materials like silica gel or filter paper) as Halogenated Organic Waste .

  • Use a Designated Container: Procure a dedicated, leak-proof waste container with a screw cap, provided by your institution's Environmental Health & Safety (EHS) department. This container must be explicitly labeled for halogenated organic waste.[1]

  • Prevent Co-mingling: DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexanes, methanol), aqueous waste, or solid waste.[1][12] This is critical for ensuring the waste stream is acceptable for the designated incineration facility.

Step 2: Container Labeling
  • Affix a Hazardous Waste Label: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole."

    • An accurate list of all other chemical components and their approximate percentages.

    • The relevant hazard pictograms (e.g., Skull and Crossbones, Corrosion, Environmental Hazard).

  • Maintain Accuracy: Keep the list of contents updated every time waste is added to the container.

Step 3: Accumulation and Storage
  • Transfer with Care: All transfers of waste into the container must be performed inside a chemical fume hood while wearing the appropriate PPE.

  • Keep Container Closed: The waste container must be securely closed at all times, except when actively adding waste.[3][8]

  • Store in a Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA. This area should be a cool, dry, and well-ventilated space, away from heat or ignition sources, and clearly marked.[3][8] The SAA must provide secondary containment to capture any potential leaks.

Step 4: Final Disposal
  • Arrange for Pickup: Once the container is full, or if it has been in storage for a period approaching your institution's limit (e.g., 90 days), contact your EHS department to schedule a waste pickup.

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed and regulated hazardous waste disposal facility. The required method of destruction for this material is high-temperature incineration with flue gas scrubbing to neutralize the resulting HCl, HF, SOx, and NOx gases.[3]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for the proper disposal of 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole.

G Disposal Workflow for 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole cluster_0 Disposal Workflow for 4,5-Dichloro-3-(trifluoromethyl)-1,2-thiazole start Waste Generation (Pure compound, solutions, or contaminated labware) characterize Characterize as 'Halogenated Organic Waste' start->characterize container Select Designated Halogenated Waste Container characterize->container labeling Label Container with Full Chemical Name & Hazards container->labeling transfer Transfer Waste in Fume Hood (Full PPE Required) labeling->transfer store Store Sealed Container in Secondary Containment (SAA) transfer->store pickup Request Pickup by Environmental Health & Safety (EHS) store->pickup end_node Documented Transfer to Licensed Disposal Facility for Incineration pickup->end_node

Caption: Decision workflow for handling and disposing of 4,5-dichloro-3-(trifluoromethyl)-1,2-thiazole waste.

Emergency Protocol: Spill Management

In the event of an accidental release, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[3]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assemble PPE: Do not re-enter the area without the full, appropriate PPE as described in Section 2.

  • Contain the Spill:

    • For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.[13][14]

    • For solid spills, carefully sweep the material to avoid creating dust.

  • Collect Waste: Using spark-proof tools, carefully collect the absorbed or spilled material and place it into a sealable, properly labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department immediately.

Decontamination of Glassware and Surfaces

  • Gross Contamination: Rinse equipment with a minimal amount of a suitable organic solvent (e.g., acetone) into the designated halogenated organic waste container.

  • Final Cleaning: After the initial rinse, wash glassware and surfaces with soap and water. The initial solvent rinse is crucial to ensure that the hazardous material is captured in the correct waste stream and does not contaminate aqueous waste streams.[6]

References

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Chemical Waste Name or Mixtures. University of Wisconsin-Madison. Available from: [Link]

  • Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Available from: [Link]

  • Hazardous Waste Segregation Guide. Bucknell University. Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Interim Guidance on the Destruction and Disposal of Per- and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Listing Background Document for the Production of Certain C1-C Chlorinated Aliphatic Hydrocarbons. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Halogenated Waste Guide. University of Nevada, Reno. Available from: [Link]

  • Method 612: Chlorinated Hydrocarbons. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available from: [Link]

  • 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet. Cohizon Life Sciences. Available from: [Link]

  • 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment. National Center for Biotechnology Information (NCBI). Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.